Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride
CAS No.: 2241138-61-2
Cat. No.: VC5288869
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241138-61-2 |
|---|---|
| Molecular Formula | C11H20ClNO2 |
| Molecular Weight | 233.74 |
| IUPAC Name | methyl 2-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H19NO2.ClH/c1-14-10(13)9-7-11(8-12-9)5-3-2-4-6-11;/h9,12H,2-8H2,1H3;1H |
| Standard InChI Key | XXQYVNQWEUZEPP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC2(CCCCC2)CN1.Cl |
Introduction
Chemical and Structural Properties
Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride belongs to the class of spirocyclic compounds, which feature two rings connected through a single atom—in this case, a nitrogen atom. Its molecular formula is C₁₁H₂₀ClNO₂, with a molecular weight of 233.74 g/mol . The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.
Key Structural Features:
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Spirocyclic Core: A 4.5 spiro system comprising a six-membered carbocyclic ring fused to a five-membered nitrogen-containing ring.
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Ester Functional Group: A methyl ester (-COOCH₃) at the 3-position, which can serve as a synthetic handle for further derivatization.
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Charged Nitrogen: The protonated nitrogen in the azaspiro ring contributes to ionic interactions in biological systems.
Table 1: Structural and Physicochemical Data
Biological Activity and Mechanistic Insights
The compound’s biological activity stems from its ability to interact with biomolecular targets, particularly enzymes and receptors associated with neurological and cardiovascular disorders.
Enzyme Inhibition
Preliminary studies suggest inhibitory effects on monoamine oxidases (MAOs) and G-protein-coupled receptors (GPCRs), though exact IC₅₀ values are yet to be published. The spirocyclic structure may mimic endogenous substrates, enabling competitive binding at active sites.
| Hazard | Risk Statement | Source |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | |
| Eye Irritation | H319: Causes serious eye irritation |
Safety Protocols:
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Use personal protective equipment (PPE) including gloves and goggles.
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Avoid inhalation or direct contact; work in a fume hood.
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Store in a cool, dry environment away from oxidizing agents.
Applications and Future Directions
Medicinal Chemistry
The compound’s spirocyclic framework is valuable for designing:
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Central Nervous System (CNS) Drugs: Potential modulation of serotonin and dopamine receptors.
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Antimicrobial Agents: Structural optimization to enhance potency against multidrug-resistant bacteria.
Chemical Biology
As a probe for studying spirocyclic compound interactions with biological targets, aiding in the elucidation of binding mechanisms and allosteric modulation.
Industrial Relevance
Scalable synthesis methods could position this compound as an intermediate in producing derivatives with improved pharmacokinetic profiles.
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